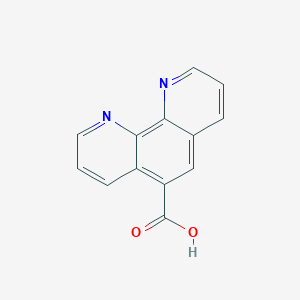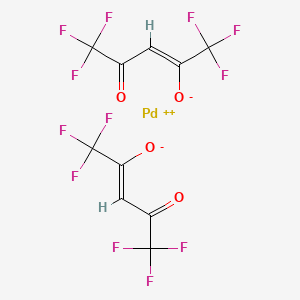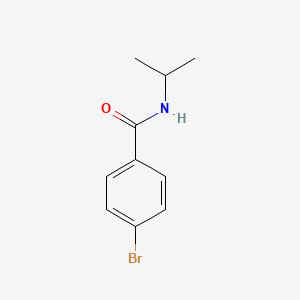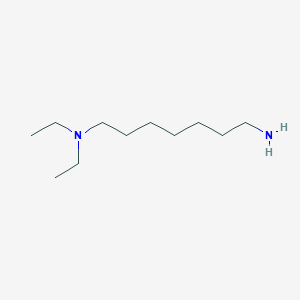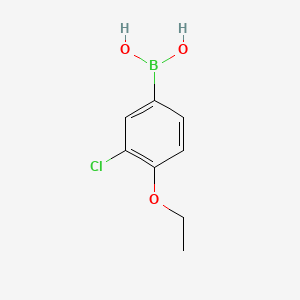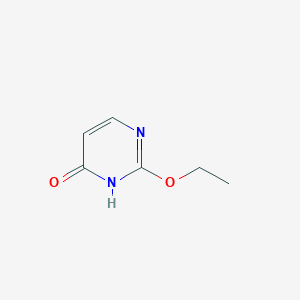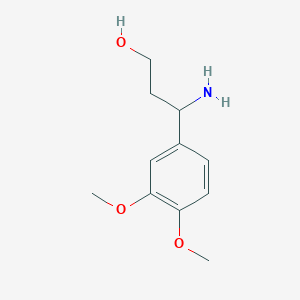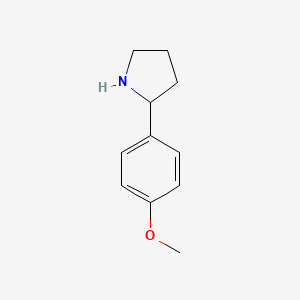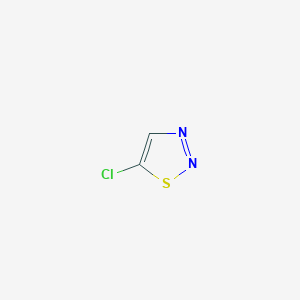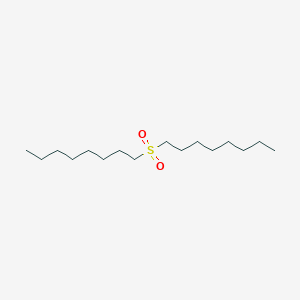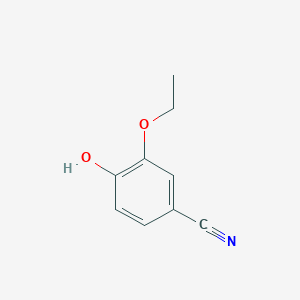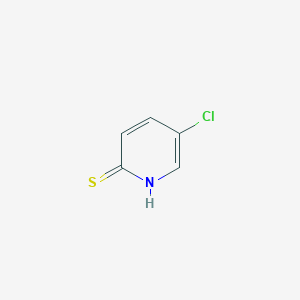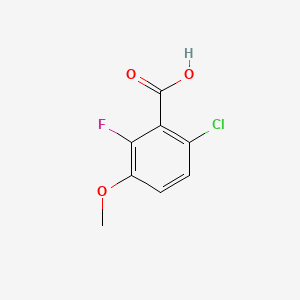![molecular formula C31H46N2O6 B1587273 Bis(2,2,6,6-tetramethylpiperidin-4-yl) 1,5-dioxospiro[5.5]undeca-8,10-diene-3,3-dicarboxylate CAS No. 74113-77-2](/img/no-structure.png)
Bis(2,2,6,6-tetramethylpiperidin-4-yl) 1,5-dioxospiro[5.5]undeca-8,10-diene-3,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Bis(2,2,6,6-tetramethylpiperidin-4-yl) 1,5-dioxospiro[5.5]undeca-8,10-diene-3,3-dicarboxylate” is a complex organic compound . It is a low molecular weight ultra violet (UV) hindered amine light stabilizer (HALS) made up of nitroxyl radicals . It acts as a heat controller that can react with phenolic antioxidants incorporated in polymers .
Synthesis Analysis
The synthesis of this compound involves the use of TEMPO-containing conductive polymers, which are used in organic electronics due to their electrochemical properties . The structural modification by several TEMPO moieties is one of the significant limitations in developing such materials . The synthesis involves the creation of a first-generation dendrimer containing two TEMPO fragments . The resulting product was characterized using 1H and 13C nuclear magnetic resonance spectroscopy (NMR) and high-resolution mass spectroscopy (HRMS) .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. The compound has a molecular formula of C28H52N2O4 . The SMILES string for this compound isCC1(C)CNCC(C)(C)C1OC(=O)CCCCCCCCC(=O)OC1C(C)(C)CNCC1(C)C . Physical And Chemical Properties Analysis
The compound has a molecular weight of 480.72 g/mol . It has a melting point of 82-85 °C . The compound is soluble in acetone (19% w/w at 20 °C), ethyl acetate (24% w/w at 20 °C), methanol (38% w/w at 20 °C), chloroform (45% w/w at 20 °C), and methylene chloride (56% w/w at 20 °C). It is insoluble in water .科学的研究の応用
Polymer Stabilization and Antioxidant Synergy
Studies highlight the compound's role in enhancing polymer stabilization, particularly in combination with other antioxidants. Yachigo et al. (1992) described a synergistic effect between phenolic and thiopropionate type antioxidants, improving stabilization in polymers. This synergy is crucial for extending the life of plastics by protecting them against degradation caused by exposure to light, oxygen, and heat (Shin-ichi Yachigo, M. Sasaki, F. Kojima, 1992).
Photo-Antioxidant Activity in Polymers
Al-Malaika et al. (1988) found that when the compound is bound to polypropylene, it exhibits significant photo-antioxidant activity, suggesting its efficacy as a stabilizer against photo-oxidative degradation. The study demonstrates the compound's potential in improving the durability of polymeric materials when exposed to UV radiation (S. Al‐Malaika, A. Ibrahim, G. Scott, 1988).
Safety Evaluation for Food Contact Materials
An evaluation by the European Food Safety Authority (EFSA) on the safety of using this compound as a stabilizer in food contact materials concluded that it poses no safety concern for consumers under specific migration limits. This assessment supports its application in packaging, ensuring that food products are safe from contamination and degradation (Flavourings, 2012).
Non-linear Optical Properties and Applications
Research by Alizadeh et al. (2020) explored the compound's role in developing novel metallophthalocyanines with significant non-linear optical properties, making it a promising material for optical limiting applications. This application is critical for protecting sensitive photonic and optical components against damage from high-intensity light sources (S. Alizadeh, Gülşen Kösoğlu, M. Erdem, et al., 2020).
特性
CAS番号 |
74113-77-2 |
|---|---|
製品名 |
Bis(2,2,6,6-tetramethylpiperidin-4-yl) 1,5-dioxospiro[5.5]undeca-8,10-diene-3,3-dicarboxylate |
分子式 |
C31H46N2O6 |
分子量 |
542.7 g/mol |
IUPAC名 |
bis(2,2,6,6-tetramethylpiperidin-4-yl) 1,5-dioxospiro[5.5]undeca-8,10-diene-3,3-dicarboxylate |
InChI |
InChI=1S/C31H46N2O6/c1-26(2)14-20(15-27(3,4)32-26)38-24(36)31(18-22(34)30(23(35)19-31)12-10-9-11-13-30)25(37)39-21-16-28(5,6)33-29(7,8)17-21/h9-12,20-21,32-33H,13-19H2,1-8H3 |
InChIキー |
IIZYNJMWYJKDJN-UHFFFAOYSA-N |
SMILES |
CC1(CC(CC(N1)(C)C)OC(=O)C2(CC(=O)C3(CC=CC=C3)C(=O)C2)C(=O)OC4CC(NC(C4)(C)C)(C)C)C |
正規SMILES |
CC1(CC(CC(N1)(C)C)OC(=O)C2(CC(=O)C3(CC=CC=C3)C(=O)C2)C(=O)OC4CC(NC(C4)(C)C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(Trifluoromethyl)phenyl]piperidine](/img/structure/B1587190.png)
